- Pyrimido[5,4-d]pyrimidine derivatives as HER2 mutation inhibitors, World Intellectual Property Organization, , ,

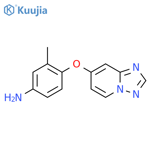

Cas no 937263-71-3 (3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline)

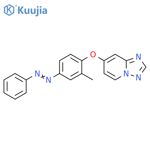

![3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline structure](https://de.kuujia.com/scimg/cas/937263-71-3x500.png)

937263-71-3 structure

Produktname:3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline

CAS-Nr.:937263-71-3

MF:C13H12N4O

MW:240.260581970215

MDL:MFCD28977540

CID:2360992

PubChem ID:66937013

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylbenzenamine

- 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline

- DFMSLMUVJUMZPA-UHFFFAOYSA-N

- SB18464

- 3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline

- 3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)benzenamine (ACI)

- 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy]-3-methylaniline

- MFCD28977540

- SY274772

- 937263-71-3

- 3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)benzenamine

- DB-194160

- AT27623

- BS-50410

- SCHEMBL1192195

- AKOS026674005

- 3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline

-

- MDL: MFCD28977540

- Inchi: 1S/C13H12N4O/c1-9-6-10(14)2-3-12(9)18-11-4-5-17-13(7-11)15-8-16-17/h2-8H,14H2,1H3

- InChI-Schlüssel: DFMSLMUVJUMZPA-UHFFFAOYSA-N

- Lächelt: O(C1C=CN2C(C=1)=NC=N2)C1C=CC(=CC=1C)N

Berechnete Eigenschaften

- Genaue Masse: 240.101

- Monoisotopenmasse: 240.101

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 4

- Schwere Atomanzahl: 18

- Anzahl drehbarer Bindungen: 2

- Komplexität: 288

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 65.4

- XLogP3: 2

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | BD9975255-1g |

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |

937263-71-3 | 95% | 1g |

RMB 240.80 | 2025-02-21 | |

| TRC | M331450-25mg |

3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)benzenamine |

937263-71-3 | 25mg |

$460.00 | 2023-05-17 | ||

| eNovation Chemicals LLC | Y1196233-10g |

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |

937263-71-3 | 95% | 10g |

$400 | 2023-09-03 | |

| Cooke Chemical | BD9975255-5g |

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |

937263-71-3 | 95% | 5g |

RMB 840.80 | 2025-02-21 | |

| eNovation Chemicals LLC | Y1298717-250mg |

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline |

937263-71-3 | 97% | 250mg |

$140 | 2024-07-21 | |

| A2B Chem LLC | AI62642-5g |

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |

937263-71-3 | 95% | 5g |

$126.00 | 2024-07-18 | |

| abcr | AB575225-1g |

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline; . |

937263-71-3 | 1g |

€134.00 | 2024-08-02 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7997-1g |

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline |

937263-71-3 | 97% | 1g |

¥1800.0 | 2024-04-16 | |

| A2B Chem LLC | AI62642-250mg |

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |

937263-71-3 | 95% | 250mg |

$15.00 | 2024-07-18 | |

| abcr | AB575225-250mg |

4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline; . |

937263-71-3 | 250mg |

€93.80 | 2024-08-02 |

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Zinc , Ammonium chloride Solvents: Tetrahydrofuran , Water ; 3 h, 25 °C

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Ammonium chloride Catalysts: Iron Solvents: Isopropanol , Water ; 1 h, 85 °C

Referenz

- Preparation of ERBB receptor inhibitors as antitumor agents, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; -5 - 5 °C; 2 h, -5 °C → 50 °C

Referenz

- Preparation of HER2 small molecule inhibitor tucatinib, China, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt → 140 °C

Referenz

- Preparation method of antitumor drug Tucatinib intermediate (4-([1,2,4]triazolo[1,5-a]pyridin-7-yl-oxy)-3-methylaniline), China, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 40 psi, 45 °C

Referenz

- Quinazoline derivatives as ErbB receptor inhibitors and their preparation, United States, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 16 h, 15 psi, 40 °C

Referenz

- 6-Heterocycloalkylquinazoline derivatives as anticancer agents and their preparation, World Intellectual Property Organization, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 4 h, rt → 40 °C

Referenz

- Preparation of tucatinib key intermediate, China, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Morpholine Solvents: Toluene ; 4 h, reflux

Referenz

- Cost-effective and environmentally-friendly preparation method of tucatinib intermediate, China, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Cesium carbonate Solvents: Dimethylacetamide ; rt → 150 °C; 16 h, 150 °C

Referenz

- Preparation of diaryl ether compound, China, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 1 h, rt → 130 °C; 16 h, 130 - 140 °C

Referenz

- A Practical Alternate Synthesis of Tucatinib, Organic Preparations and Procedures International, 2021, 53(6), 554-561

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 4 bar, 18 - 25 °C

Referenz

- synthesis of diazinopyrimidines as HER2 inhibitors for preventing or treating oncological diseases, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium , Water Solvents: Tetrahydrofuran ; 15 h, 40 °C

Referenz

- New Synthetic Route to Tucatinib, Synthesis, 2019, 51(13), 2660-2664

Herstellungsverfahren 13

Reaktionsbedingungen

1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Dimethylformamide , Water ; rt → 100 °C; 20 min, 100 °C

Referenz

- Preparation of tucatinib and its intermediate products, China, , ,

Herstellungsverfahren 14

Reaktionsbedingungen

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 13 - 15 h, rt → 135 °C

Referenz

- Preparation method of Tucatinib intermediate 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline, China, , ,

Herstellungsverfahren 15

Reaktionsbedingungen

1.1 Reagents: Iron , Ammonium chloride Solvents: Methanol , Tetrahydrofuran , Water ; 6 h, rt

Referenz

- Preparation of N-(cyanoquinoline) amide compounds useful as HER2 inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,

Herstellungsverfahren 16

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt

Referenz

- Lactam (hetero)aryl fused pyrimidine derivatives as inhibitors of ERBB2, World Intellectual Property Organization, , ,

Herstellungsverfahren 17

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium , Water Solvents: Tetrahydrofuran ; 15 h, 40 °C

Referenz

- Preparation of Irbinitinib and its intermediate, China, , ,

Herstellungsverfahren 18

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt

Referenz

- Preparation of alkyne quinazoline derivatives as inhibitors of ErbB2, World Intellectual Property Organization, , ,

Herstellungsverfahren 19

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium ; 1.5 h, 20 - 30 °C

Referenz

- Preparation of tukatinib for HER2 small molecule inhibitor, China, , ,

Herstellungsverfahren 20

Reaktionsbedingungen

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Tetrahydrofuran ; 24 h, 3 bar, 18 - 25 °C

Referenz

- Synthesis of diazino-pyrimidines as anticancer agents, World Intellectual Property Organization, , ,

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Raw materials

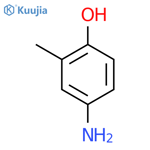

- 4-Amino-2-methylphenol

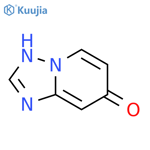

- [1,2,4]Triazolo[1,5-a]pyridin-7-ol

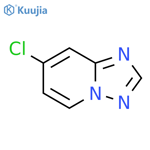

- 7-chloro-1,2,4triazolo1,5-apyridine

- 7-[2-Methyl-4-(2-phenyldiazenyl)phenoxy][1,2,4]triazolo[1,5-a]pyridine

- 7-(2-Methyl-4-nitrophenoxy)1,2,4triazolo1,5-apyridine

- Benzenamine, 3-methyl-4-(1,2,4-triazolo[4,3-a]pyridin-7-yloxy)-

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Preparation Products

3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Verwandte Literatur

-

Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062

-

Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401

-

Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946

-

R. Scott Martin,Andrew J. Gawron,Fiona B. Regan,Eithne Dempsey,Susan M. Lunte Analyst, 2001,126, 277-280

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

Related Articles

-

Synthese und Anwendungsmöglichkeiten von 4-Fluorobenzonitril in der chemischen Biopharmazie 4-Fluoro……Jun 17, 2025

-

Lauromethacrylat: Ein Schlüsselelement in der chemischen Biopharmazie In der dynamischen Welt der ch……Jun 17, 2025

-

Amentoflavon - Ein Potenzial für die chemische Biopharmazie hervorheben Die chemische Biopharmazie s……Jun 17, 2025

-

Morpholinoethansulfonsäure – Ein wirksames Tool in der chemischen Biopharmazie Morpholinoethansulfon……Jun 17, 2025

-

Synthese und biologische Aktivität von 4-Bromo-2-Fluorobenzoat in der chemischen Biopharmazie Die En……Jun 17, 2025

937263-71-3 (3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline) Verwandte Produkte

- 2228282-76-4(1-2-(1-methylpyrrolidin-2-yl)ethylcyclopropane-1-carboxylic acid)

- 2060029-07-2(1-{4,8-diazatricyclo5.2.2.0,2,6undecan-8-yl}-2-methoxyethan-1-one)

- 1558289-80-7(3-methyl-1-(piperidin-2-yl)methylurea)

- 1354354-43-0((3R,8As)-3-propan-2-yl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine)

- 1550046-28-0(3H-1,2,4-Triazole-3-thione, 4-(2,2-difluoroethyl)-2,4-dihydro-5-methyl-)

- 1173020-03-5(Metronidazole-13C2,15N2)

- 899997-08-1(N-(2-{(2H-1,3-benzodioxol-5-yl)methylsulfamoyl}ethyl)benzamide)

- 1547112-69-5(1-([1,2,4]Triazolo[4,3-a]pyridin-7-yl)ethanamine)

- 1021250-16-7(4-(4-methoxybenzenesulfonyl)-N-(3-methyl-1,2-oxazol-5-yl)butanamide)

- 1805525-38-5(Ethyl 6-chloro-3-cyano-2-(trifluoromethyl)benzoate)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:937263-71-3)3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline

Reinheit:99%/99%

Menge:5g/25g

Preis ($):155.0/474.0